3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile is a chemical compound characterized by the presence of a benzodioxine ring fused with a sulfonyl group and a propanenitrile chain
Mechanism of Action
Target of Action
Related compounds such as 1,4-benzodioxanes have been found to possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Mode of Action
It’s worth noting that the enantioselective synthesis of related 2-substituted 1,4-benzodioxanes has been achieved using a versatile catalyst system in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
Biochemical Pathways
The sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Result of Action
Related compounds have shown moderate inhibitory potential against ache enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Propanenitrile Chain: The final step involves the reaction of the sulfonylated benzodioxine with a nitrile-containing reagent under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted benzodioxine derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
- 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride
Uniqueness: 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile is unique due to the combination of its benzodioxine ring, sulfonyl group, and propanenitrile chain. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c12-4-1-7-17(13,14)9-2-3-10-11(8-9)16-6-5-15-10/h2-3,8H,1,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFDISLFXPCDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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